Cas no 3096-57-9 (2-Amino-9-fluorenone)

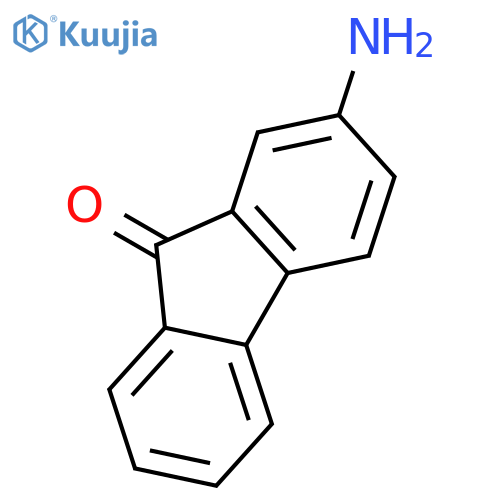

2-Amino-9-fluorenone structure

商品名:2-Amino-9-fluorenone

2-Amino-9-fluorenone 化学的及び物理的性質

名前と識別子

-

- 9H-Fluoren-9-one,2-amino-

- 2-Amino-9-fluorenone

- 2-Amino-9-fluorenoneneat

- 2-Amino-9H-fluoren-9-one

- 2-aminofluoren-9-one

- 2-aminofluorene-9-one

- 2-Aminofluorenone

- 9-oxo-2-aminofluorene

- EINECS 221-445-9

- FLUOREN-9-ONE,2-AMINO

- NSC 12368

- SMR000476296

- FT-0634661

- Oprea1_751887

- 9H-Fluoren-9-one, 2-amino- (9CI)

- 3096-57-9

- MFCD00001157

- 9H-Fluoren-9-one, 2-amino-

- CHEMBL1698358

- SJODITPGMMSNRF-UHFFFAOYSA-

- SY051445

- 2-Amino-9H-fluoren-9-one #

- AG-690/32513036

- NSC12368

- 2-Aminofluorenone-9

- 2-Amino-9-fluorenone, 98%

- UNII-GZ78W0R94U

- AI3-23895

- 4-14-00-00306 (Beilstein Handbook Reference)

- FLUOREN-9-ONE, 2-AMINO-

- InChI=1/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2

- A820672

- NS00029001

- BRN 2804184

- SCHEMBL760965

- HMS2778A19

- NSC-12368

- GZ78W0R94U

- 2-Amino-fluorenon

- 2-amino-fluoren-9-one

- DTXSID30184943

- AKOS015855592

- A1040

- J-018206

- AS-58758

- MLS001180163

- ALBB-023662

- DB-047937

-

- MDL: MFCD00001157

- インチ: InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2

- InChIKey: SJODITPGMMSNRF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C2=O

計算された属性

- せいみつぶんしりょう: 195.06800

- どういたいしつりょう: 195.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- ひょうめんでんか: 0

- 互変異性体の数: 8

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.327±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 156.0 to 162.0 deg-C

- ふってん: 331.88°C (rough estimate)

- 屈折率: 1.6060 (estimate)

- ようかいど: Insuluble (7.6E-3 g/L) (25 ºC),

- すいようせい: Soluble in alcohol and ether. Insoluble in water.

- PSA: 43.09000

- LogP: 3.06140

- ようかいせい: 使用できません

2-Amino-9-fluorenone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S37/39

- RTECS番号:LL8980200

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

2-Amino-9-fluorenone 税関データ

- 税関コード:2922399090

- 税関データ:

中国税関コード:

2922399090概要:

2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Amino-9-fluorenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014431-5g |

2-Amino-9-fluorenone |

3096-57-9 | 98% | 5g |

¥1039 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121491-25g |

2-Amino-9-fluorenone |

3096-57-9 | 98% | 25g |

¥4016.90 | 2023-09-04 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA3497-5g |

2-Amino-9-fluorenone |

3096-57-9 | ≥98% | 5g |

¥1700.00 元 | 2023-09-15 | |

| Chemenu | CM279579-25g |

2-Amino-9H-fluoren-9-one |

3096-57-9 | 95% | 25g |

$496 | 2021-06-16 | |

| Cooke Chemical | A0746512-5G |

2-Amino-9-fluorenone |

3096-57-9 | 98% | 5g |

RMB 876.80 | 2025-02-21 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80624-5mg |

2-Amino-9H-fluoren-9-one |

3096-57-9 | 99.0% | 5mg |

¥110 | 2021-05-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55048-1g |

2-Amino-9-fluorenone, 98% |

3096-57-9 | 98% | 1g |

¥1099.00 | 2023-02-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55048-25g |

2-Amino-9-fluorenone, 98% |

3096-57-9 | 98% | 25g |

¥14743.00 | 2023-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121491-5g |

2-Amino-9-fluorenone |

3096-57-9 | 98% | 5g |

¥1116.90 | 2023-09-04 | |

| BAI LING WEI Technology Co., Ltd. | K14H55048-1g |

2-Amino-9-fluorenone |

3096-57-9 | 98% | 1g |

¥617 | 2023-11-24 |

2-Amino-9-fluorenone 関連文献

-

A. J. Harget,Keith D. Warren,J. R. Yandle J. Chem. Soc. B 1968 214

-

2. NotesVladimir A. Petrow,S. Pickholz,N. B. Chapman,H. McCombie,B. C. Saunders,F. Goulden,George A. R. Kon J. Chem. Soc. 1945 927

-

Saúl Vallejos,Hamid El Kaoutit,Pedro Estévez,Félix Clemente García,José Luis de la Pe?a,Felipe Serna,José Miguel García Polym. Chem. 2011 2 1129

-

William Bradley,F. P. Williams J. Chem. Soc. 1959 360

-

5. 849. Alkylation–bromination of fluoreneamines with alkyl and aralkyl bromides in dimethyl sulphoxideT. Lloyd Fletcher,Hsi-Lung Pan J. Chem. Soc. 1965 4588

3096-57-9 (2-Amino-9-fluorenone) 関連製品

- 6276-05-7(9H-Fluoren-9-one,3-amino-)

- 4269-15-2(4-AMINO-9-FLUORENONE)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3096-57-9)2-Amino-9-fluorenone

清らかである:99%

はかる:25g

価格 ($):387.0

atkchemica

(CAS:3096-57-9)2-Amino-9-fluorenone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ